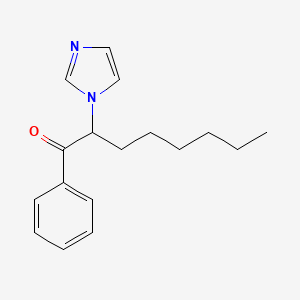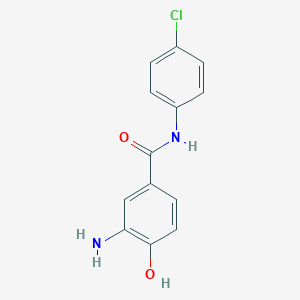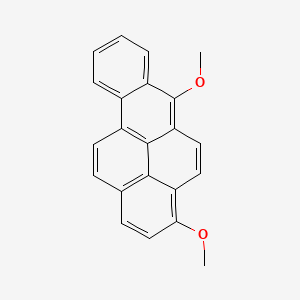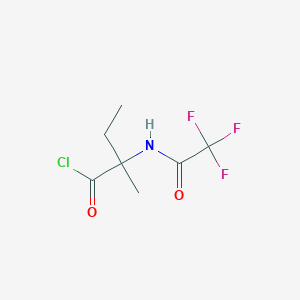
2-(2,2,2-Trichloro-1-phenylethyl)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Trichloro-1-phenylethyl)malononitrile is an organic compound with the molecular formula C11H7Cl3N2 It is known for its unique chemical structure, which includes a trichloromethyl group attached to a phenylethyl backbone, along with a malononitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,2-Trichloro-1-phenylethyl)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichloromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce phenylethyl derivatives with fewer chlorine atoms.
Aplicaciones Científicas De Investigación
2-(2,2,2-Trichloro-1-phenylethyl)malononitrile has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,2,2-Trichloro-1-phenylethyl)malononitrile involves its interaction with molecular targets and pathways within biological systems. The trichloromethyl group and malononitrile moiety play crucial roles in its reactivity and interactions. These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the specific context.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloro-1-phenylethyl acetate: Similar in structure but with an acetate group instead of a malononitrile group.
2,2,2-Trichloro-1-phenylethanol: Contains a hydroxyl group instead of a malononitrile group.
2,2,2-Trichloro-1-phenylethylamine: Features an amine group in place of the malononitrile group.
Uniqueness
2-(2,2,2-Trichloro-1-phenylethyl)malononitrile is unique due to the presence of both the trichloromethyl and malononitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
63615-36-1 |
|---|---|
Fórmula molecular |
C11H7Cl3N2 |
Peso molecular |
273.5 g/mol |
Nombre IUPAC |
2-(2,2,2-trichloro-1-phenylethyl)propanedinitrile |
InChI |
InChI=1S/C11H7Cl3N2/c12-11(13,14)10(9(6-15)7-16)8-4-2-1-3-5-8/h1-5,9-10H |
Clave InChI |
LVORCXICCKETCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C#N)C#N)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


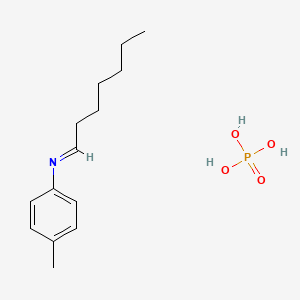
![(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate](/img/structure/B14511973.png)
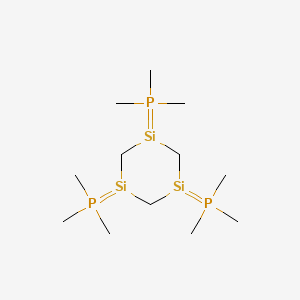


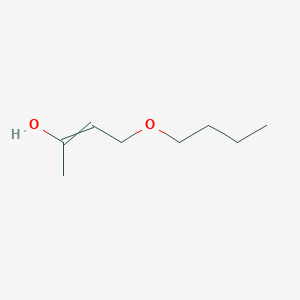
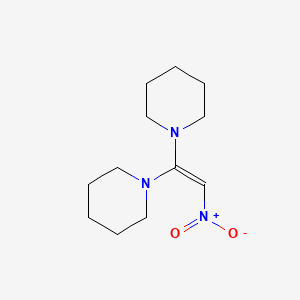

![N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14512018.png)
